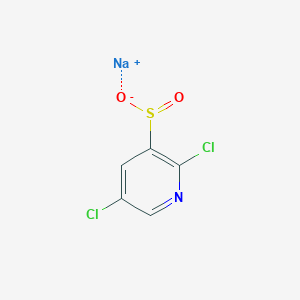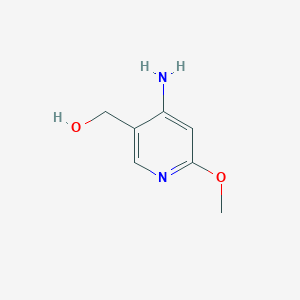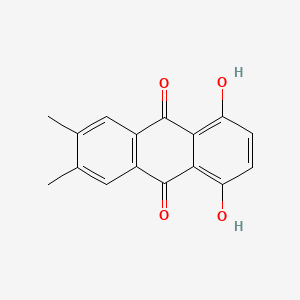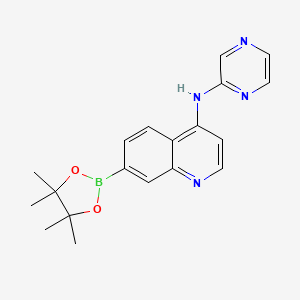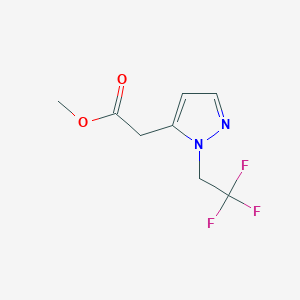
2-Amino-4-chloro-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-5-iodobenzamide is an organic compound with the molecular formula C7H6ClIN2O It is a derivative of benzamide, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 2-chloro-5-nitrobenzoic acid, followed by reduction to form the corresponding amine. The final step involves the conversion of the amine to the benzamide derivative through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the benzamide can be reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce nitro or amine derivatives, respectively.
Scientific Research Applications
2-Amino-4-chloro-5-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The amino and halogen substituents on the benzene ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorobenzamide
- 2-Amino-5-iodobenzamide
- 4-Chloro-5-iodobenzamide
Uniqueness
2-Amino-4-chloro-5-iodobenzamide is unique due to the presence of both chloro and iodo substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is less common compared to other benzamide derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H6ClIN2O |
|---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
2-amino-4-chloro-5-iodobenzamide |
InChI |
InChI=1S/C7H6ClIN2O/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H2,11,12) |
InChI Key |
CTIFAVWFOZKBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)
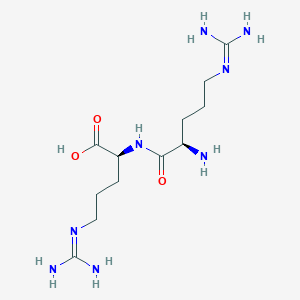
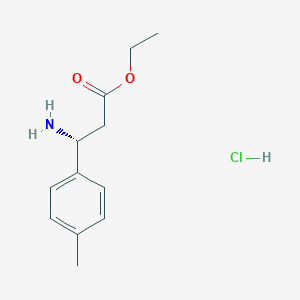
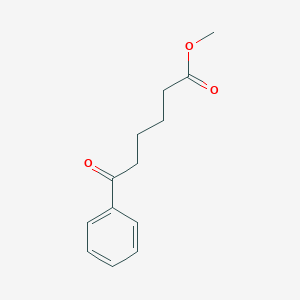
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
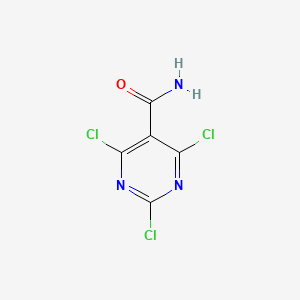
![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)
